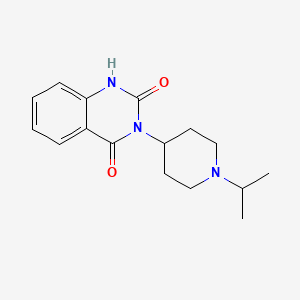
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties. MPHP is a psychoactive substance that has been found to exhibit stimulant effects, and it has been associated with a range of physiological and biochemical effects.
作用机制
The exact mechanism of action of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with the stimulant effects of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been associated with increased heart rate, blood pressure, and body temperature. It has also been found to have an impact on the dopaminergic system, which is involved in reward processing and addiction. 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been found to have a high potential for abuse and addiction.
实验室实验的优点和局限性
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit stimulant effects, which can be useful in investigating the dopaminergic system. However, 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has a high potential for abuse and addiction, which can limit its use in laboratory experiments.
未来方向
There are several future directions for research involving 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide. One area of research is investigating the potential use of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in the treatment of addiction. Another area of research is investigating the long-term effects of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide use on the dopaminergic system and other physiological systems. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide and its potential pharmacological properties.
合成方法
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 3-methoxyphenylacetonitrile with phenylmagnesium bromide, followed by reaction with pyrrolidine-1-carboxylic acid. Another method involves the reaction of 3-methoxybenzyl chloride with pyrrolidine-1-carboxamide in the presence of a base. These methods have been used to produce 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in both laboratory and industrial settings.
科学研究应用
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been used in scientific research to investigate its potential pharmacological properties. It has been found to exhibit stimulant effects and has been associated with increased locomotor activity and hyperthermia in animal models. 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has also been found to have an impact on the dopaminergic system, which is involved in reward processing and addiction. This has led to investigations into the potential use of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in the treatment of addiction.
属性
IUPAC Name |
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-5-7-14(13-16)17-11-6-12-20(17)18(21)19-15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZGLONHIMUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)
![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)

![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)

![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)

![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)


![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)